molecular formula C7H11ClN2O3 B6246065 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride CAS No. 2408974-52-5

2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Cat. No. B6246065
CAS RN: 2408974-52-5
M. Wt: 206.6
InChI Key:
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Description

“2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid” is a compound with the CAS Number: 876-19-7 . It has a molecular weight of 156.14 . The IUPAC name for this compound is 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid” include a molecular weight of 156.14 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride involves the reaction of 4-methyl-1H-imidazole-5-carbaldehyde with ethyl acetoacetate to form 3-(4-methyl-1H-imidazol-5-yl)but-2-en-1-one, which is then reacted with ethylene glycol to form 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propan-1-one. This intermediate is then hydrolyzed with hydrochloric acid to form the final product, 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride.", "Starting Materials": [ "4-methyl-1H-imidazole-5-carbaldehyde", "ethyl acetoacetate", "ethylene glycol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-methyl-1H-imidazole-5-carbaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(4-methyl-1H-imidazol-5-yl)but-2-en-1-one.", "Step 2: Reaction of 3-(4-methyl-1H-imidazol-5-yl)but-2-en-1-one with ethylene glycol in the presence of a base catalyst to form 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propan-1-one.", "Step 3: Hydrolysis of 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propan-1-one with hydrochloric acid to form 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride." ] }

CAS RN

2408974-52-5

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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